2-Oxoindoline-3-carbaldehyde

Antimicrobial Bacterial Inhibition Staphylococcus aureus

Researchers developing ATM kinase inhibitors often face supply gaps for the exact indolinone building block required in lead patents. 2-Oxoindoline-3-carbaldehyde (CAS 78610-70-5) is the definitive starting material cited in WO-2011127933-A1 for constructing morpholine-based ATM inhibitors and anticancer drug-sensitivity enhancers. • Patented chemotype for ATM-targeted anticancer agents • Reactive 3-carbaldehyde handle enables rapid focused library synthesis for kinase screening • Validated scaffold for antibacterial SAR vs. drug-resistant Gram-positive pathogens In stock for immediate global dispatch.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 78610-70-5
Cat. No. B061587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxoindoline-3-carbaldehyde
CAS78610-70-5
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)C=O
InChIInChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,7H,(H,10,12)
InChIKeyNEWVVIDKMOJCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxoindoline-3-carbaldehyde (CAS 78610-70-5): Core Properties & Procurement Identity


2-Oxoindoline-3-carbaldehyde (CAS 78610-70-5, MF: C9H7NO2, MW: 161.16) is an indolinone derivative featuring a carbonyl at C2 and an aldehyde at C3 . This compound exists as a stable white solid with a melting point of 205-206°C and a boiling point of 345.7°C at 760 mmHg . It is a key synthetic intermediate and a privileged scaffold in medicinal chemistry for the development of bioactive molecules .

Why 2-Oxoindoline-3-carbaldehyde is Not Interchangeable with Generic Analogs


Simple indole-3-carboxaldehydes or other isatin derivatives cannot be generically substituted for 2-Oxoindoline-3-carbaldehyde (CAS 78610-70-5) in critical applications. The compound's unique 2-oxoindoline scaffold is a privileged structure in kinase inhibitor design, and its specific 3-carbaldehyde moiety is essential for the construction of targeted ATM inhibitors . Unlike its close analogs, this specific building block is cited in patent literature (e.g., WO-2011127933-A1) for the synthesis of bi-functional complexes and kinase inhibitors, highlighting its distinct role in medicinal chemistry and drug discovery .

Quantitative Differentiation Evidence for 2-Oxoindoline-3-carbaldehyde


Direct Antimicrobial Activity: 2-Oxoindoline-3-carbaldehyde vs. Staphylococcus aureus Growth

2-Oxoindoline-3-carbaldehyde demonstrates direct, moderate antimicrobial activity against Staphylococcus aureus, a key pathogenic target. This is a differentiated property compared to its analog, isatin (indoline-2,3-dione), which lacks the aldehyde group at the 3-position and shows no reported direct antibacterial activity in comparable assays . The inhibition of S. aureus growth provides a quantitative basis for selecting this compound over the parent isatin scaffold for antimicrobial research.

Antimicrobial Bacterial Inhibition Staphylococcus aureus

Targeted ATM Kinase Inhibitor Synthesis: A Patent-Defined Application

The primary justification for selecting 2-Oxoindoline-3-carbaldehyde (CAS 78610-70-5) over other indole-3-carboxaldehyde analogs lies in its specific and documented role as a precursor to patented ATM kinase inhibitors. The compound is explicitly cited in patent WO-2011127933-A1 for the preparation of morpholine derivatives that function as ATM inhibitors and anticancer drug sensitivity enhancers . This is a highly specific application that distinguishes it from generic indole-3-carboxaldehydes which are more commonly used for broader synthetic purposes like alkaloid synthesis or general coupling reactions [1].

ATM Kinase Inhibitor Cancer Therapeutics Synthetic Intermediate

Solid-State Property Differentiation: Higher Melting Point vs. Liquid Indole-3-carboxaldehyde

From a procurement and handling perspective, 2-Oxoindoline-3-carbaldehyde (CAS 78610-70-5) offers a significant practical advantage over its close analog, 1H-indole-3-carboxaldehyde, due to its physical state. 2-Oxoindoline-3-carbaldehyde is a stable, crystalline solid with a melting point of 205-206°C , whereas 1H-indole-3-carboxaldehyde is a liquid at room temperature (with a melting point below 25°C). This solid-state property allows for more straightforward weighing, storage, and handling in a research or production setting, reducing the potential for spillage and oxidation associated with liquid aldehydes [1].

Physicochemical Properties Material Science Solid Form Handling

Quantitative Purity Benchmarking: Vendor Specification Comparison

For procurement, a key differentiator is the verifiable purity specification. 2-Oxoindoline-3-carbaldehyde (CAS 78610-70-5) is commercially available with a high minimum purity specification of 98% as verified by HPLC from major vendors like AKSci . In comparison, the same compound is offered by other suppliers with lower standard purities, such as 95% or 97% . Selecting a vendor offering a 98% HPLC purity standard provides a quantifiable advantage in reproducibility for sensitive synthetic steps or biological assays where impurity profiles can confound results.

Purity Specification Quality Control Procurement Standard

High-Impact Application Scenarios for 2-Oxoindoline-3-carbaldehyde (CAS 78610-70-5)


ATM Kinase Inhibitor Medicinal Chemistry Programs

As validated by its direct citation in patent WO-2011127933-A1, this compound is the definitive starting material for the synthesis of morpholine derivatives targeting the ATM kinase pathway . Researchers seeking to develop novel anticancer agents or drug sensitivity enhancers will find this specific building block essential for constructing the patented chemotype.

Antibacterial Lead Discovery and SAR Studies

Given its demonstrated growth-inhibitory activity against Staphylococcus aureus, 2-Oxoindoline-3-carbaldehyde serves as a validated starting point for developing novel antibacterial agents . Medicinal chemists can use it as a core scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and spectrum against drug-resistant Gram-positive pathogens.

Synthetic Methodology Development for Heterocyclic Chemistry

The unique combination of a reactive aldehyde handle at the 3-position and a 2-oxoindoline core makes this compound an ideal substrate for exploring novel synthetic methodologies. Its use is well-documented for the construction of complex heterocyclic systems, particularly those found in bioactive natural products and pharmaceuticals .

Kinase Inhibitor Scaffold Optimization

The 2-oxoindoline framework is a recognized privileged structure for kinase inhibition . 2-Oxoindoline-3-carbaldehyde provides a versatile entry point for introducing diverse substituents at the 3-position, enabling the rapid synthesis of focused libraries for screening against a wide range of kinase targets beyond ATM, including VEGFR-2 and other cancer-related kinases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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